
4-Fluoro-5-methoxy-2-methyl-1H-indole
Overview
Description
4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 2nd position on the indole ring. These substitutions confer unique chemical properties and potential biological activities to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a fluorinated and methoxylated phenylhydrazine derivative and a suitable methyl ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Alkylation Reactions
The indole nitrogen (N1) and aromatic positions participate in alkylation reactions under basic conditions. For example:
Reaction with 2-Chloro-5-(chloromethyl)thiophene
- Conditions : Sodium hydride (NaH) in DMF at 80°C for 24 hours .
- Mechanism : Deprotonation of the indole NH group by NaH, followed by nucleophilic substitution at the thiophene chloride.
- Yield : 8% .
Substrate | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
4-Fluoro-5-methoxy-2-methyl-1H-indole | 2-Chloro-5-(chloromethyl)thiophene | NaH, DMF, 80°C, 24 h | N-Alkylated indole-thiophene hybrid | 8% |
Acylation Reactions
The indole NH group undergoes acylation with electrophilic reagents.
Example :
- Reaction with Acyl Chlorides
Substrate | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
This compound | 4-Fluorobenzoyl chloride | DCM, RT, 2.5 h | 1-(2-Fluorobenzoyl)-5-methoxy-2-methyl-1H-indole | Not reported |
Reductive Functionalization
The methoxy group can be deprotected to yield hydroxyl derivatives under reductive conditions:
Example :
- Conversion to 4-Fluoro-5-hydroxy-2-methylindole
Substrate | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
This compound | Na₂S₂O₄, K₂CO₃ | H₂O, 25°C, 1.5–2 h | 4-Fluoro-5-hydroxy-2-methylindole | 64–81% |
Palladium-Catalyzed Cross-Coupling
The fluorine substituent enables participation in Suzuki-Miyaura couplings or other cross-coupling reactions.
Example :
- C–H Activation with Alkenes
Condensation Reactions
The NH group reacts with carbonyl compounds to form Schiff bases or thiosemicarbazones.
Example :
- Reaction with Thiosemicarbazides
Substrate | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
This compound | 4-(4-Methoxyphenyl)thiosemicarbazide | EtOH, reflux | E/Z-Isomers of indole-thiosemicarbazone | 72% |
Key Observations
- Reactivity Trends :
- Challenges :
Scientific Research Applications
4-Fluoro-5-methoxy-2-methyl-1H-indole is an indole derivative with potential applications in medicinal chemistry and materials science. Research indicates its use as a building block for synthesizing more complex molecules with desired biological activities .
** противоопухолевые исследования **
- MMINA Studies : 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene] acetohydrazide (MMINA), an indole derivative, has shown promise as a potential treatment to mitigate organ damage induced by the anticancer drug cisplatin in rodents .
- Mechanisms of Action : MMINA was found to reverse cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), while also increasing the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD) . It also downregulated the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
- In vivo results: In animal studies, MMINA normalized plasma levels of biochemical enzymes and caused a significant decrease in CD4+ COX-2, STAT3, and TNF-α cell populations in whole blood .
** Радиолокационная химия **
- PET Agents : Research has explored the use of photoredox radiofluorination to develop novel tryptophan-based PET (Positron Emission Tomography) agents using 4-F-5-OMe-Tryptophans .
- Photoredox Radiofluorination : Photoredox radiofluorination with N-Boc-4-F-5-OMe-indole resulted in a good radiochemical yield (RCY) of 49.5% . The molar activity was found to be 0.39GBq/μmol .
** Другие индольные производные и их применение **
- Antimicrobial and anti-inflammatory potential : Indole derivatives, including those derived from marine sponges like Rhopaloeides odorabile and Hyrtios sp., exhibit antioxidant, anticancer, anti-inflammatory, and anti-PLA2 activities, suggesting applications in cosmetics and pharmaceuticals .
- Functionalization : A new methodology for functionalization at the 3-position of indoles has been developed using the iminium intermediates .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 4-Fluoro-5-hydroxy-2-methyl-1H-indole
- 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Comparison: 4-Fluoro-5-methoxy-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of the methoxy group can enhance its solubility and stability, while the fluorine atom can increase its metabolic stability and binding affinity to certain biological targets.
Biological Activity
4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a distinctive substitution pattern that enhances its biological activity. Indoles are significant due to their presence in various natural products and pharmaceuticals. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features:
- Fluorine atom at the 4th position
- Methoxy group at the 5th position
- Methyl group at the 2nd position
These substitutions contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Indole derivatives, including this compound, interact with various biological targets. The primary mechanisms include:
- Receptor Binding : The compound exhibits high affinity for multiple receptors, which may influence several signaling pathways.
- Enzyme Interaction : It can modulate enzyme activities, potentially leading to therapeutic effects against various diseases.
- Gene Expression Modulation : The compound may alter gene expression profiles, affecting cellular functions and responses.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Activity Type | Description |
---|---|
Antiviral | Exhibits activity against viral infections, potentially inhibiting replication. |
Anti-inflammatory | Reduces inflammation by modulating immune responses. |
Anticancer | Shows cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116). |
Antimicrobial | Inhibits growth of bacteria and fungi, useful in treating infections. |
Antidiabetic | Potentially regulates blood sugar levels and improves insulin sensitivity. |
Antimalarial | Demonstrates activity against malaria-causing parasites. |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.79 μM against HIV replication in cell cultures, indicating its potential as an antiviral agent .
Antimicrobial Properties
Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .
Mechanistic Insights
Molecular docking studies suggest that the compound can effectively bind to active sites of key proteins involved in cancer progression and viral replication, enhancing its potential as a therapeutic agent .
Dosage Effects in Animal Models
Studies indicate that the biological effects of this compound are dose-dependent:
- Lower Doses : Therapeutic effects observed with minimal side effects.
- Higher Doses : Potential toxicity and adverse reactions noted in animal models.
Understanding these dosage effects is crucial for developing safe therapeutic protocols.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoro-5-methoxy-2-methyl-1H-indole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step modifications of indole derivatives. Key steps include:
- Intermediate Preparation : Functionalization via halogenation or alkylation, e.g., introducing fluorine at the 4-position using POCl₃/DMF (Vilsmeier-Haack reaction) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append substituents, as seen in analogous indole syntheses. For example, azidoethyl intermediates reacted with alkynes under CuI catalysis in PEG-400/DMF mixtures .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product .
Optimization Strategies :
- Catalyst Loading : Reducing CuI to sub-stoichiometric levels minimizes side reactions.
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.
- Temperature Control : Room temperature for CuAAC avoids thermal degradation .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Fluorination | POCl₃, DMF, 0–5°C | 60–75% | |
CuAAC Cycloaddition | CuI, PEG-400/DMF, 12 hr, rt | 22–42% | |
Purification | Column chromatography (EtOAc/hexane) | >95% |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign substituent positions via characteristic shifts (e.g., fluorine deshields adjacent protons; methoxy groups appear as singlets at ~δ 3.8–4.0 ppm) .
- ¹⁹F NMR : Confirms fluorine substitution (e.g., δ -110 to -120 ppm for aryl-F) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular formula .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles/packing. For example, indole derivatives are analyzed using SHELXL for small-molecule refinement .
Advanced Research Questions
Q. What strategies are used to analyze stability and degradation pathways?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC or TLC .
- Degradation Product Identification : LC-MS/MS isolates and identifies byproducts (e.g., demethylation or oxidation products).
- Storage Recommendations : Store at -20°C in amber vials under inert gas to prevent photolysis/oxidation .
Q. How can structure-activity relationships (SAR) be established for pharmacological applications?
Methodological Answer:
- Substituent Variation : Synthesize analogs (e.g., altering methoxy/fluoro positions) and test bioactivity (e.g., antioxidant assays) .
- Enzyme Assays : Evaluate inhibition potency against targets (e.g., kinases or HDACs) using fluorescence-based assays .
- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock) to predict binding modes .
Q. What challenges arise in achieving high purity, and how are they addressed?
Methodological Answer:
- Impurity Sources :
- Unreacted starting materials (e.g., residual azides).
- Side products from over-alkylation or oxidation.
- Solutions :
- Chromatographic Gradients : Optimize mobile phase ratios for baseline separation .
- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove polar/non-polar impurities .
- HPLC Prep : Semi-preparative HPLC with C18 columns for challenging separations .
Q. How is SHELX software applied in crystallographic studies of this compound?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation .
- Structure Solution : SHELXD identifies heavy atom positions via Patterson methods .
- Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 .
- Validation : PLATON checks for twinning or disorder, common in fluorinated indoles .
Table 2: Crystallographic Parameters (Example)
Parameter | Value | Reference |
---|---|---|
Space Group | P 1 | |
R-factor | 0.046 | |
Bond Length Accuracy | ±0.003 Å |
Q. How does this compound compare to related indole derivatives?
Methodological Answer:
- Physicochemical Properties :
- Bioactivity Trends : Fluorine at the 4-position enhances metabolic stability; methoxy groups influence electron density for target binding .
Table 3: Comparative Properties
Compound | logP | Solubility (mg/mL) | Bioactivity (IC₅₀) |
---|---|---|---|
4-Fluoro-5-methoxy-2-methyl | 2.5 | 0.1 (H₂O) | 12 µM (HDAC) |
5-Methoxyindole | 1.8 | 1.5 (H₂O) | >100 µM |
6-Fluoroindole | 2.3 | 0.3 (H₂O) | 45 µM |
Properties
IUPAC Name |
4-fluoro-5-methoxy-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621794 | |
Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-93-3 | |
Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.